![molecular formula C19H23N5O3 B2374011 3-(2-乙氧基乙基)-1-甲基-9-苯基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 848685-09-6](/img/structure/B2374011.png)

3-(2-乙氧基乙基)-1-甲基-9-苯基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

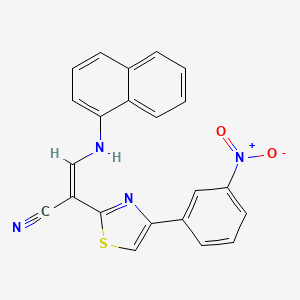

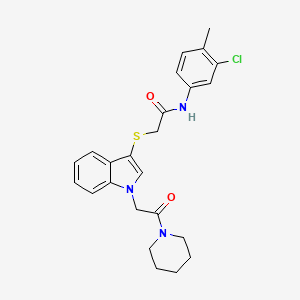

The compound “3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It’s a derivative of pyrimidine and its fused derivatives, which are known to act as anticancer agents through various mechanisms .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves condensing various substituted amines with 3-substituted-6-chlorouracil . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . A straightforward synthesis was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The pyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis

Pyrimidine and its fused derivatives act through various mechanisms, including cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic proteins, and inhibition of different types of kinases .科学研究应用

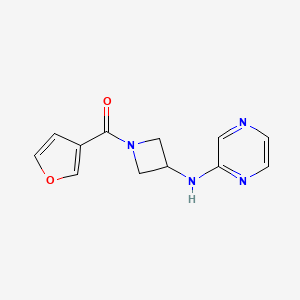

抗组胺药

该化合物是一种新的、耐受性好、无镇静作用的H1受体抗组胺药 . 它用于治疗过敏性鼻炎和荨麻疹 .

PARP-1抑制剂

该化合物已被合成作为一种潜在的聚ADP-核糖聚合酶-1 (PARP-1)抑制剂 . PARP-1抑制剂已被用作与DNA损伤细胞毒性药物联合使用的增效剂,以破坏癌细胞DNA修复机制,导致基因组功能障碍和细胞死亡 .

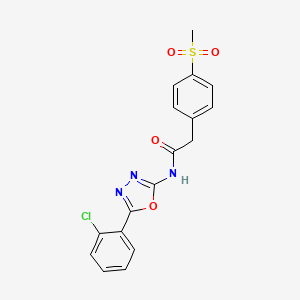

抗癌剂

该化合物已显示出作为抗癌剂的良好活性。 它已被评估其对PARP-1的抑制活性,并已检查其对MCF-7和HCT116人癌细胞系的抗增殖活性 .

DNA修复损伤抑制剂

PARP-1,该化合物抑制的酶,参与DNA修复损伤 . 因此,它可能用于癌症治疗,以破坏癌细胞DNA修复机制,导致基因组功能障碍和细胞死亡 .

过敏性疾病的治疗

该化合物用于缓解花粉症和其他形式的过敏性鼻炎的症状 . 它以比拉克斯汀的品牌名称出售 .

控制药物中的杂质

该化合物被观察为一种与工艺相关的杂质,可能对药物产品的质量产生重大影响 . 这项工作对仿制药行业制造杂质参考标准很有用 .

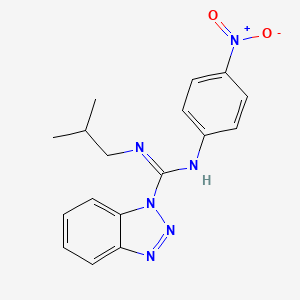

作用机制

The mechanism of action of pyrimidine derivatives is often through the inhibition of protein kinases that are crucial for regulating cell growth, differentiation, migration, and metabolism . They also act as anticancer agents through various mechanisms, including cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, and induction of apoptosis .

未来方向

属性

IUPAC Name |

3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-3-27-13-12-24-17(25)15-16(21(2)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWXRIPKIZWQTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2373933.png)

![N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2373934.png)

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)